molecular formula C20H18ClFO5 B12865928 ((2R,3R,4R)-3-(benzoyloxy)-5-chloro-4-fluoro-4-Methyltetrahydrofuran-2-yl)Methyl benzoate

((2R,3R,4R)-3-(benzoyloxy)-5-chloro-4-fluoro-4-Methyltetrahydrofuran-2-yl)Methyl benzoate

Cat. No.: B12865928
M. Wt: 392.8 g/mol
InChI Key: VLPZJFQKABILMS-ZSVOKBKLSA-N
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Description

((2R,3R,4R)-3-(benzoyloxy)-5-chloro-4-fluoro-4-Methyltetrahydrofuran-2-yl)Methyl benzoate: is a complex organic compound with significant applications in scientific research. It is known for its unique structure, which includes a tetrahydrofuran ring substituted with benzoyloxy, chloro, and fluoro groups. This compound is often used in the synthesis of various pharmaceuticals and as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2R,3R,4R)-3-(benzoyloxy)-5-chloro-4-fluoro-4-Methyltetrahydrofuran-2-yl)Methyl benzoate typically involves multiple steps. One common route starts with D-Arabinonic acid, 2-C-methyl-4,5-O-(1-methylethylidene)-, ethyl ester. This intermediate undergoes a series of reactions, including fluorination, chlorination, and benzoylation, to yield the final product .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are typical for nucleophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while substitution reactions can produce a variety of substituted tetrahydrofuran compounds.

Scientific Research Applications

Chemistry: In chemistry, ((2R,3R,4R)-3-(benzoyloxy)-5-chloro-4-fluoro-4-Methyltetrahydrofuran-2-yl)Methyl benzoate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals .

Biology: The compound is studied for its potential biological activities, including antiviral and antibacterial properties. It is used in the development of new therapeutic agents targeting various pathogens.

Medicine: In medicine, this compound is explored for its potential use in drug development, particularly for antiviral drugs. It is an intermediate in the synthesis of sofosbuvir, a medication used to treat hepatitis C .

Industry: Industrially, the compound is used in the production of fine chemicals and as a precursor for various high-value products. Its unique structure makes it valuable for the synthesis of specialized materials.

Mechanism of Action

The mechanism of action of ((2R,3R,4R)-3-(benzoyloxy)-5-chloro-4-fluoro-4-Methyltetrahydrofuran-2-yl)Methyl benzoate involves its interaction with specific molecular targets. In the case of its use as an intermediate in sofosbuvir synthesis, the compound contributes to the inhibition of the hepatitis C virus (HCV) polymerase, thereby preventing viral replication . The molecular pathways involved include the incorporation of the compound into the viral RNA, leading to chain termination and inhibition of viral replication.

Comparison with Similar Compounds

Uniqueness: The uniqueness of ((2R,3R,4R)-3-(benzoyloxy)-5-chloro-4-fluoro-4-Methyltetrahydrofuran-2-yl)Methyl benzoate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro substituents enhances its reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C20H18ClFO5

Molecular Weight

392.8 g/mol

IUPAC Name

[(2R,3R,4R)-3-benzoyloxy-5-chloro-4-fluoro-4-methyloxolan-2-yl]methyl benzoate

InChI

InChI=1S/C20H18ClFO5/c1-20(22)16(27-18(24)14-10-6-3-7-11-14)15(26-19(20)21)12-25-17(23)13-8-4-2-5-9-13/h2-11,15-16,19H,12H2,1H3/t15-,16-,19?,20-/m1/s1

InChI Key

VLPZJFQKABILMS-ZSVOKBKLSA-N

Isomeric SMILES

C[C@]1([C@@H]([C@H](OC1Cl)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F

Canonical SMILES

CC1(C(C(OC1Cl)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F

Origin of Product

United States

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